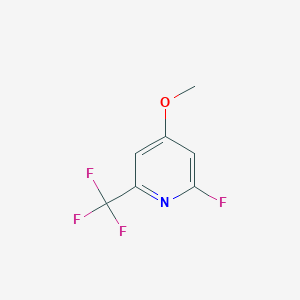![molecular formula C9H12O4 B1412294 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 1113001-63-0](/img/structure/B1412294.png)
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
概要
説明
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure, making it an interesting subject for chemical research and applications.
科学的研究の応用
Organic Acids in Corrosion Inhibition
Corrosion Inhibition of Metals : Studies on carboxylic acids, such as acetic acid, have shown their importance in understanding the corrosion of metals like copper. Carboxylic acids are present in various environments and contribute significantly to rain acidity. Their vapor phase, particularly acetic acid, has been studied for its corrosive effects on metals, offering insights into protective measures and corrosion-resistant materials development (Bastidas & La Iglesia, 2007).
Applications in Liquid Crystal Technology
Liquid Crystal Technology : Research on methylene-linked liquid crystal dimers, including derivatives of pentane (which shares structural motifs with the compound of interest), has contributed to the development of new nematic phases used in liquid crystal displays. These findings highlight the potential for carboxylic acid derivatives in advancing materials science, particularly in electronic and display technologies (Henderson & Imrie, 2011).
Biodegradation and Environmental Applications
Biodegradation of Plant Hormones : Studies on the bacterial catabolism of indole-3-acetic acid, a plant hormone, have identified gene clusters involved in the breakdown of this compound. This research offers a foundation for biotechnological applications aimed at environmental management and the development of new strategies for the bioremediation of pollutants (Laird, Flores, & Leveau, 2020).
Advances in Polymer and Chemical Synthesis
Synthesis of Advanced Materials : The conversion of biomass to furan derivatives, including 5-hydroxymethylfurfural (HMF) and its further transformation into valuable chemicals like 2,5-furandicarboxylic acid, demonstrates the utility of carboxylic acid derivatives in creating sustainable polymers and materials. Such research underscores the role of these compounds in the development of green chemistry and renewable materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Separation Technologies
Pervaporation Techniques : The separation of water-acetic acid mixtures using polymeric membranes in pervaporation processes illustrates the importance of carboxylic acids in separation technologies. This research has implications for industrial processes, wastewater treatment, and the recycling of acetic acid from industrial effluents (Aminabhavi & Toti, 2003).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Introduction of the methoxycarbonyl group: This step involves the esterification of the bicyclo[1.1.1]pentane core with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic acid functionalization:
Industrial Production Methods
Industrial production methods for 2-(3-(Methoxycarbonyl)bicyclo[11
化学反応の分析
Types of Reactions
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
特性
IUPAC Name |
2-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHZDMKRIAUCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-63-0 | |
| Record name | 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















